1-ethyl-3-methyl-4,5-dihydro-1H-pyrazol-5-one

Descripción general

Descripción

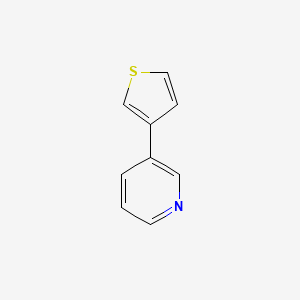

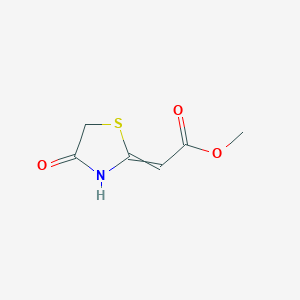

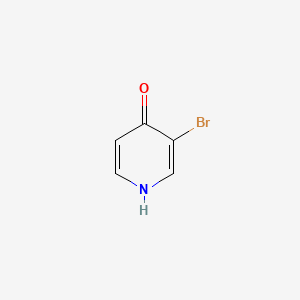

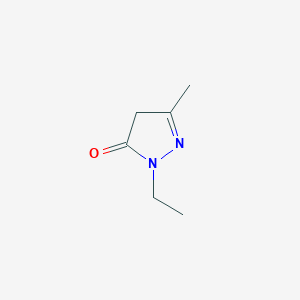

“1-ethyl-3-methyl-4,5-dihydro-1H-pyrazol-5-one” is a compound with the molecular formula C6H10N2O . It is also known by other synonyms such as 3-ethyl-1-methyl-4,5-dihydro-1H-pyrazol-5-one and 5-ethyl-2-methyl-4H-pyrazol-3-one .

Molecular Structure Analysis

The molecular structure of “1-ethyl-3-methyl-4,5-dihydro-1H-pyrazol-5-one” consists of a five-membered ring with two nitrogen atoms and three carbon atoms . The IUPAC name for this compound is 5-ethyl-2-methyl-4H-pyrazol-3-one .

Chemical Reactions Analysis

While specific chemical reactions involving “1-ethyl-3-methyl-4,5-dihydro-1H-pyrazol-5-one” are not detailed in the available sources, pyrazoles are known to be involved in a variety of chemical reactions .

Physical And Chemical Properties Analysis

The compound “1-ethyl-3-methyl-4,5-dihydro-1H-pyrazol-5-one” has a molecular weight of 126.16 g/mol . It has a computed XLogP3-AA value of 0.2, indicating its lipophilicity . It has 0 hydrogen bond donors and 2 hydrogen bond acceptors . The compound has a rotatable bond count of 1 . The exact mass and monoisotopic mass are both 126.079312947 g/mol . The topological polar surface area is 32.7 Ų .

Aplicaciones Científicas De Investigación

Synthesis of Indole Derivatives

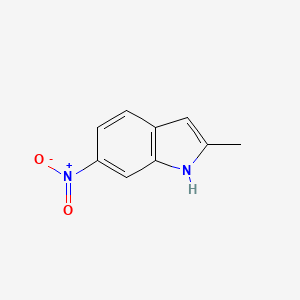

The compound is used in the synthesis of indole derivatives . Indoles are significant heterocyclic systems in natural products and drugs. They play a main role in cell biology and show various biologically vital properties .

Treatment of Various Disorders

Indole derivatives, synthesized using this compound, have been applied as biologically active compounds for the treatment of cancer cells, microbes, and different types of disorders in the human body .

Antioxidant Medication

1-phenyl-3-methyl-5-pyrazolone, a derivative of the compound, is used as an antioxidant and an intravenous medication to help with recovery following a stroke and to treat amyotrophic lateral sclerosis (ALS) .

Synthesis of Medicinal Compounds

1,3-dimethyl-5-pyrazolone, another important pyrazolone derivative of the compound, is an important intermediate in the preparation of some medicinal compounds .

Antibacterial Activity

The compound has been used in solutions that were irradiated at 365 nm for 10 min before adding the cell suspension to determine the antibacterial activity .

Preparation of Unsymmetrically Substituted Systems

The compound has been used in the development of a new regioselective synthesis of 4-alkyl-1,3,5-triarylpyrazoles for the preparation of unsymmetrically substituted systems of interest as ligands for the estrogen receptor .

Propiedades

IUPAC Name |

2-ethyl-5-methyl-4H-pyrazol-3-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H10N2O/c1-3-8-6(9)4-5(2)7-8/h3-4H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BDKWKEPROQIWCA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1C(=O)CC(=N1)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H10N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50349895 | |

| Record name | ST001145 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50349895 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

126.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-ethyl-3-methyl-4,5-dihydro-1H-pyrazol-5-one | |

CAS RN |

19364-68-2 | |

| Record name | ST001145 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50349895 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.